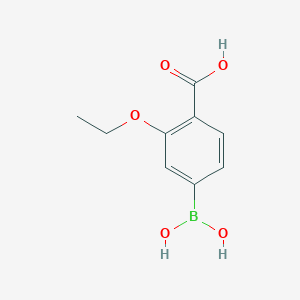
(6-chloro-5-cyanopyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-chloro-5-cyanopyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with chlorine and cyano groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of (6-chloro-5-cyanopyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of boronic acids.
Directed Ortho-Metallation (DoM) and Borylation:
Industrial production methods typically involve large-scale application of these synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
(6-chloro-5-cyanopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The chlorine and cyano groups on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include substituted pyridines and boronic esters.
Scientific Research Applications
(6-chloro-5-cyanopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-chloro-5-cyanopyridin-3-yl)boronic acid is primarily based on its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through the formation of reversible covalent bonds with active site residues, such as serine or threonine . The compound can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the complex .
Comparison with Similar Compounds
(6-chloro-5-cyanopyridin-3-yl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the chlorine and cyano substituents, making it less reactive in certain chemical reactions.
2-Pyridinylboronic Acid: This compound is similar in structure but lacks the chlorine and cyano groups, resulting in different reactivity and applications.
4-Chlorophenylboronic Acid: This compound has a chlorine substituent but lacks the cyano group, leading to differences in its chemical behavior and applications.
The unique combination of chlorine and cyano groups in this compound enhances its reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
(6-chloro-5-cyanopyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKMLBWSRHYPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one](/img/structure/B8206270.png)

![[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid](/img/structure/B8206280.png)




![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B8206314.png)
